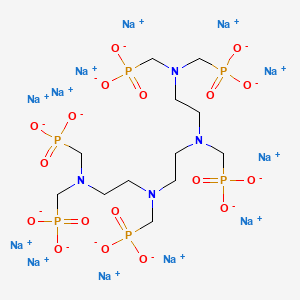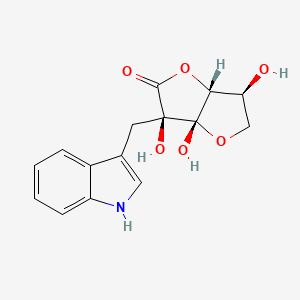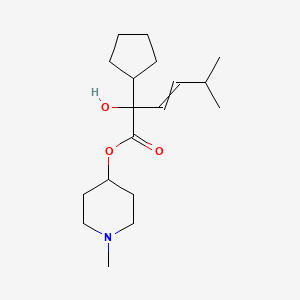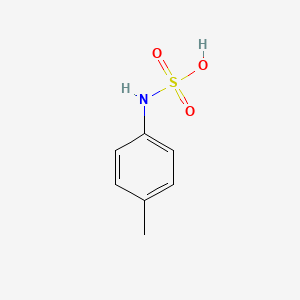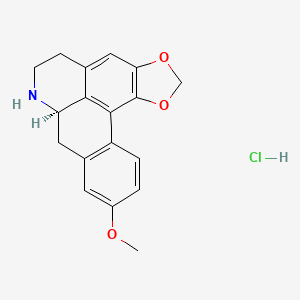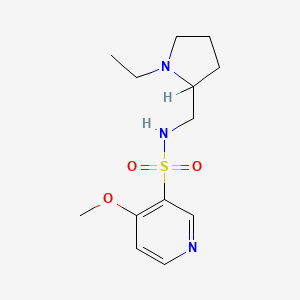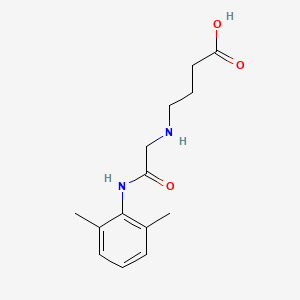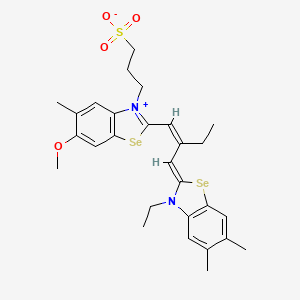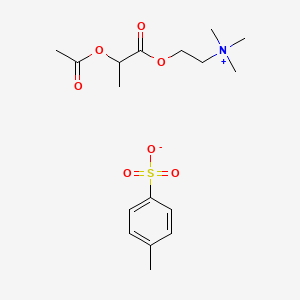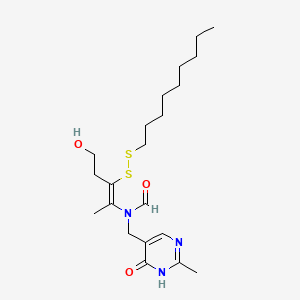
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride is a chemical compound with the molecular formula C14H25Cl2N3O3. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate typically involves the reaction of 4-(2-pyridyl)piperazine with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through recrystallization to obtain white lamellar crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The final product is subjected to rigorous quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in neurotransmission, thereby exerting its effects on the nervous system .
類似化合物との比較
Similar Compounds
Ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)propanoate: A similar compound with slight structural differences.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring instead of a piperazine ring, exhibiting different biological activities
Uniqueness
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
104373-87-7 |
|---|---|
分子式 |
C14H25Cl2N3O3 |
分子量 |
354.3 g/mol |
IUPAC名 |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH.H2O/c1-2-19-14(18)6-8-16-9-11-17(12-10-16)13-5-3-4-7-15-13;;;/h3-5,7H,2,6,8-12H2,1H3;2*1H;1H2 |
InChIキー |
YCQADZDYCHPXMU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1CCN(CC1)C2=CC=CC=N2.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


